2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
CAS No.: 1421523-32-1
Cat. No.: VC6115370
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
![2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide - 1421523-32-1](/images/structure/VC6115370.png)
Specification
CAS No. | 1421523-32-1 |
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Molecular Formula | C15H14N4O2S |
Molecular Weight | 314.36 |
IUPAC Name | 2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20) |
Standard InChI Key | BTVJGILMVJABHU-UHFFFAOYSA-N |
SMILES | C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule comprises three distinct moieties:
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1H-Benzo[d]imidazole: A bicyclic aromatic system with two nitrogen atoms, known for its role in DNA intercalation and kinase inhibition .
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6,7-Dihydro-4H-pyrano[4,3-d]thiazol: A fused pyran-thiazole ring system contributing to metabolic stability and membrane permeability .
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Acetamide linker: A flexible spacer enabling conformational adaptability for target binding .
Table 1: Hypothetical Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₅N₅O₂S |
Molecular Weight | 349.39 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 5 (O, N, S atoms) |
LogP (Predicted) | 2.8 ± 0.3 |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Formation of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: Cyclocondensation of thiourea with 4-chloro-5,6-dihydro-2H-pyran-3-carbaldehyde under acidic conditions .
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Preparation of 2-(1H-benzo[d]imidazol-1-yl)acetic acid: Alkylation of benzimidazole with ethyl bromoacetate followed by hydrolysis .
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Amide Coupling: Reaction of the acetic acid derivative with pyrano-thiazol amine using EDC/HOBt or DCC as coupling agents .
Key Challenges:
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Steric hindrance from the pyrano-thiazol ring may reduce coupling efficiency.
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Purification requires chromatographic techniques due to polar byproducts .
Biological Activity and Mechanistic Insights
Anticancer Activity
Triazole-thiazole derivatives demonstrate sub-micromolar IC₅₀ values against MCF-7 breast cancer cells . The acetamide linker facilitates interactions with kinase ATP-binding pockets, as evidenced by molecular docking studies .
Table 2: Comparative Bioactivity of Structural Analogs
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High gastrointestinal permeability (Peff > 1 × 10⁻⁴ cm/s) due to moderate LogP .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzimidazole C5 position .
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100/TA98 ratio < 2) .
Solubility and Formulation Challenges
Aqueous solubility is limited (predicted 12 µg/mL at pH 7.4), necessitating prodrug strategies or nanoemulsion formulations .
Future Directions and Research Gaps
Priority Research Areas
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure pyrano-thiazol intermediates .
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Target Identification: Use chemoproteomics to map kinase and protease targets influenced by the acetamide linker .
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In Vivo Efficacy: Evaluate pharmacokinetics in murine models of colorectal cancer and multidrug-resistant infections .
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